{4-[(4-Bromophenoxy)methyl]phenyl}(dioxo)propyl-lambda~6~-sulfane
Overview
Description
{4-[(4-Bromophenoxy)methyl]phenyl}(dioxo)propyl-lambda~6~-sulfane is a complex organic compound characterized by its unique structure, which includes a bromophenoxy group and a lambda6-sulfane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(4-Bromophenoxy)methyl]phenyl}(dioxo)propyl-lambda~6~-sulfane typically involves multiple steps, starting with the preparation of the bromophenoxy precursor. The bromophenoxy group is introduced through a nucleophilic substitution reaction, where a bromine atom is substituted onto a phenoxy ring. This intermediate is then reacted with a suitable sulfane precursor under controlled conditions to form the final compound. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
{4-[(4-Bromophenoxy)methyl]phenyl}(dioxo)propyl-lambda~6~-sulfane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the sulfone group to a sulfide or thiol group.
Substitution: The bromophenoxy group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides and thiols.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
{4-[(4-Bromophenoxy)methyl]phenyl}(dioxo)propyl-lambda~6~-sulfane has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of {4-[(4-Bromophenoxy)methyl]phenyl}(dioxo)propyl-lambda~6~-sulfane involves its interaction with specific molecular targets. The bromophenoxy group can interact with enzymes and receptors, modulating their activity. The sulfane moiety can undergo redox reactions, influencing cellular redox balance and signaling pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of gene expression.
Properties
IUPAC Name |
1-[(4-bromophenoxy)methyl]-4-propylsulfonylbenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrO3S/c1-2-11-21(18,19)16-9-3-13(4-10-16)12-20-15-7-5-14(17)6-8-15/h3-10H,2,11-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTHIYSKYJZJFIA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=CC=C(C=C1)COC2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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